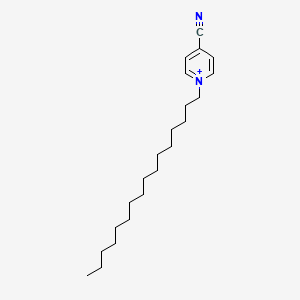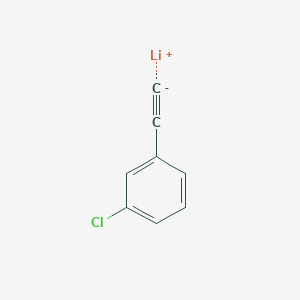
L-Lysine, N6-L-methionyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Lysine, N6-L-methionyl- is a dipeptide formed from L-methionine and L-lysine residues It is a compound of interest in various fields due to its unique structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, N6-L-methionyl- typically involves the coupling of L-methionine and L-lysine. This can be achieved through peptide bond formation using standard peptide synthesis techniques. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of L-Lysine, N6-L-methionyl- can be achieved through fermentation processes. For example, L-lysine is produced via fermentation using Corynebacterium glutamicum, which is then coupled with L-methionine through enzymatic or chemical methods to form the dipeptide .
化学反応の分析
Types of Reactions
L-Lysine, N6-L-methionyl- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methionine residue can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like acyl chlorides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methionine residue can lead to the formation of methionine sulfoxide or methionine sulfone .
科学的研究の応用
作用機序
The mechanism of action of L-Lysine, N6-L-methionyl- involves its incorporation into proteins and peptides. It acts as a substrate for enzymes involved in peptide bond formation and post-translational modifications. The compound can also interact with specific molecular targets, such as aminoacyl-tRNA synthetases, to facilitate the synthesis of peptide-derived metabolites .
類似化合物との比較
L-Lysine, N6-L-methionyl- can be compared with other similar compounds, such as:
N6,N6,N6-trimethyl-L-lysine: This compound is a trimethylated derivative of L-lysine and is involved in various metabolic processes.
Methionyl-Lysine: Another dipeptide formed from L-methionine and L-lysine, similar to L-Lysine, N6-L-methionyl-, but with different structural and functional properties.
特性
CAS番号 |
71816-20-1 |
|---|---|
分子式 |
C11H23N3O3S |
分子量 |
277.39 g/mol |
IUPAC名 |
(2S)-2-amino-6-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C11H23N3O3S/c1-18-7-5-8(12)10(15)14-6-3-2-4-9(13)11(16)17/h8-9H,2-7,12-13H2,1H3,(H,14,15)(H,16,17)/t8-,9-/m0/s1 |
InChIキー |
QNAISRNXSIMUNW-IUCAKERBSA-N |
異性体SMILES |
CSCC[C@@H](C(=O)NCCCC[C@@H](C(=O)O)N)N |
正規SMILES |
CSCCC(C(=O)NCCCCC(C(=O)O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo-](/img/structure/B14464543.png)


![2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline](/img/structure/B14464556.png)










